Isopropyl-methyl-piperidin-4-yl-amine
Overview
Description
Isopropyl-methyl-piperidin-4-yl-amine is a compound with the molecular formula C9H20N2 . It is a yellow to brown liquid and is used as a building block in the synthesis of various pharmaceuticals .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs . They are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of this compound would be a derivative of this basic piperidine structure.Chemical Reactions Analysis
The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One significant application of compounds structurally related to isopropyl-methyl-piperidin-4-yl-amine is in the development of novel anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment. For instance, a study focused on a new ALK inhibitor, which underwent enzymatic hydrolysis in plasma, leading to the discovery of several analogs with improved stability and pharmacokinetic properties. These findings underscore the importance of chemical modification to enhance drug efficacy and safety (Teffera et al., 2013).
Luminescent Materials and Photo-induced Electron Transfer
Research on naphthalimide derivatives with piperazine substituents, which are structurally similar to this compound, reveals potential applications in developing luminescent materials. These materials exhibit interesting fluorescence properties and photo-induced electron transfer (PET) processes, which can be modulated by changes in pH or by chemical modifications, making them suitable for various optical applications (Gan et al., 2003).
Organic Synthesis and Chemical Reactions
The synthesis and application of aminopyrimidine series as 5-HT1A partial agonists demonstrate the role of piperidine derivatives in medicinal chemistry, particularly in developing compounds with potential therapeutic benefits for neurological conditions. These findings highlight the versatility of piperidine-based compounds in synthesizing biologically active molecules (Dounay et al., 2009).
Polymer Chemistry
In polymer chemistry, the Michael addition polymerizations of trifunctional amines with diacrylamides, involving compounds like 4-aminomethyl piperidine, have been studied. This research contributes to understanding the polymerization processes and developing novel poly(amido amine)s, which are valuable in various industrial applications (Wang et al., 2005).
Catalysis and Chemical Synthesis
The catalytic activity of compounds structurally related to this compound in hydroaminoalkylation reactions has been explored to synthesize α- and β-substituted N-heterocycles. These reactions are crucial for developing pharmacologically relevant molecules and highlight the importance of catalyst design in organic synthesis (Payne et al., 2013).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Isopropyl-methyl-piperidin-4-yl-amine, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Isopropyl-methyl-piperidin-4-yl-amine, also known as N-Isopropyl-N-methylpiperidin-4-amine, is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups of the piperidine derivative .
Cellular Effects
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely to be mediated by the compound’s interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Chemical compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)9-4-6-10-7-5-9/h8-10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDBLAWLPINOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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